molecular formula C19H20N4O2S2 B11628972 9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11628972
M. Wt: 400.5 g/mol
InChI Key: MPVOBEVWIKIPIQ-KAMYIIQDSA-N
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Description

The compound “(5Z)-5-{[9-METHYL-4-OXO-2-(PROPYLAMINO)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features a pyrido[1,2-a]pyrimidine core, a thiazolidinone ring, and various functional groups. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, the thiazolidinone ring, and the introduction of the various substituents. Typical synthetic routes might include:

    Formation of the pyrido[1,2-a]pyrimidine core: This could involve the condensation of appropriate precursors under acidic or basic conditions.

    Formation of the thiazolidinone ring: This might be achieved through cyclization reactions involving thiourea and α-haloketones.

    Introduction of substituents: Various functional groups could be introduced through nucleophilic substitution, alkylation, or acylation reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring and other functional groups might be susceptible to oxidation under appropriate conditions.

    Reduction: Reduction reactions could target the carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the substituents on the pyrido[1,2-a]pyrimidine core or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides might be employed under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Mechanism of Action

The mechanism of action of the compound would depend on its specific biological target. Potential mechanisms might include:

    Enzyme inhibition: The compound could inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It might interact with cellular receptors, altering their signaling pathways.

    DNA/RNA interaction: The compound could bind to nucleic acids, affecting their function and expression.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-{[9-METHYL-4-OXO-2-(PROPYLAMINO)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: This compound itself.

    Other pyrido[1,2-a]pyrimidine derivatives: Compounds with similar core structures but different substituents.

    Thiazolidinone derivatives: Molecules featuring the thiazolidinone ring with various functional groups.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and ring systems, which could confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H20N4O2S2

Molecular Weight

400.5 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H20N4O2S2/c1-4-8-20-15-13(11-14-18(25)23(9-5-2)19(26)27-14)17(24)22-10-6-7-12(3)16(22)21-15/h5-7,10-11,20H,2,4,8-9H2,1,3H3/b14-11-

InChI Key

MPVOBEVWIKIPIQ-KAMYIIQDSA-N

Isomeric SMILES

CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC=C

Canonical SMILES

CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC=C

Origin of Product

United States

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